molecular formula C13H12N4OS B13871968 3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-26-9

3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13871968
CAS No.: 1179360-26-9
M. Wt: 272.33 g/mol
InChI Key: RDYYFZJDTASHIA-UHFFFAOYSA-N
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Description

3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting with a suitable precursor, such as 8-methoxy-5-methylquinoline, through cyclization reactions.

    Introduction of the Thiadiazole Ring: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-thiadiazole ring.

    Amination: The final step involves introducing the amine group at the 5-position of the thiadiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the quinoline ring or the thiadiazole ring.

    Substitution: Various substitution reactions can occur, especially at the amine group or the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine or quinine, known for their antimalarial properties.

    Thiadiazole Derivatives: Such as 1,3,4-thiadiazole, known for various biological activities.

Uniqueness

3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of the quinoline and thiadiazole rings, which may confer distinct biological or chemical properties not found in other compounds.

Properties

CAS No.

1179360-26-9

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-(8-methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H12N4OS/c1-7-3-6-10(18-2)11-8(7)4-5-9(15-11)12-16-13(14)19-17-12/h3-6H,1-2H3,(H2,14,16,17)

InChI Key

RDYYFZJDTASHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC)C3=NSC(=N3)N

Origin of Product

United States

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